N-[4-(dimethylamino)-4-oxobutyl]-3-(trifluoromethyl)benzamide
Description
N-[4-(dimethylamino)-4-oxobutyl]-3-(trifluoromethyl)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a dimethylamino group, a trifluoromethyl group, and a benzamide core
Properties
IUPAC Name |
N-[4-(dimethylamino)-4-oxobutyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O2/c1-19(2)12(20)7-4-8-18-13(21)10-5-3-6-11(9-10)14(15,16)17/h3,5-6,9H,4,7-8H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKXYMFOMRUOOLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCCNC(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)-4-oxobutyl]-3-(trifluoromethyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core by reacting 3-(trifluoromethyl)benzoic acid with an appropriate amine under acidic conditions to form the benzamide.
Introduction of the Dimethylamino Group: The next step involves the introduction of the dimethylamino group through a nucleophilic substitution reaction. This can be achieved by reacting the benzamide with dimethylamine in the presence of a suitable catalyst.
Formation of the Oxobutyl Group: The final step involves the formation of the oxobutyl group by reacting the intermediate product with a butylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction conditions, and purification methods to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)-4-oxobutyl]-3-(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-[4-(dimethylamino)-4-oxobutyl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(dimethylamino)-4-oxobutyl]-3-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
4-(2-nitrophenoxy)benzamide: Known for its antiviral properties.
N,N-dimethylformamide (DMF): Used as a solvent and reagent in organic chemistry.
4-dimethylaminobenzaldehyde (DMAB): Used in the synthesis of various organic compounds.
Uniqueness
N-[4-(dimethylamino)-4-oxobutyl]-3-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, while the dimethylamino group contributes to its reactivity and potential biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
